
2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The unique structure of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts used in this reaction include iodine, p-toluenesulfonic acid, and yttrium triflate .
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be tailored to meet specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts to form the corresponding thiols.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include alkyl halides and nucleophiles such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) are typically carried out under mild to moderate conditions. The choice of reagent and reaction conditions depends on the desired product and the specific application .
Major Products Formed
The major products formed from the reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) involves its ability to form stable complexes with various metal ions and organic molecules. The compound’s unique structure allows it to interact with specific molecular targets and pathways, leading to its diverse range of applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include 1,3-dithianes and other 1,3-dithiolanes . These compounds share similar structural features and chemical properties.
Uniqueness
What sets 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) apart is its specific arrangement of the dithiolane rings and the propane-1,3-diyl linker. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
62982-82-5 |
|---|---|
Molecular Formula |
C9H16S4 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-[3-(1,3-dithiolan-2-yl)propyl]-1,3-dithiolane |
InChI |
InChI=1S/C9H16S4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2 |
InChI Key |
ATGMXKDYVBUYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCCC2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
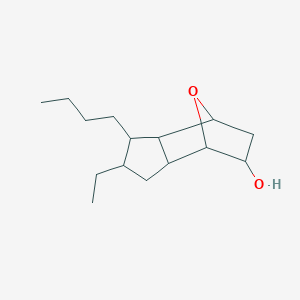
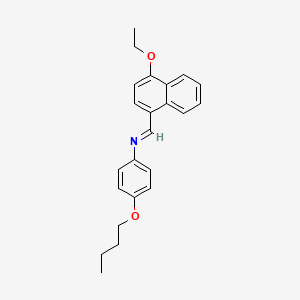
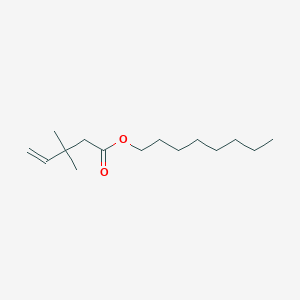
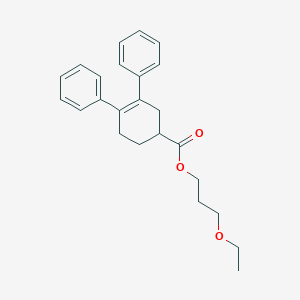
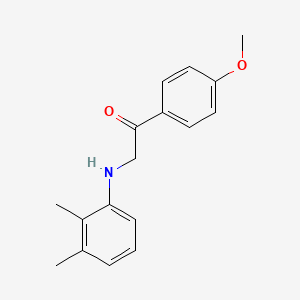


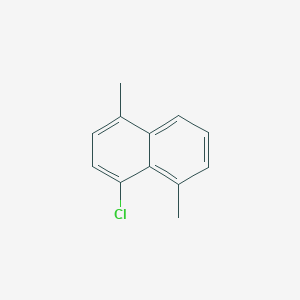

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
